1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one
Description
This compound is a substituted imidazole derivative featuring a 4,5-dihydro-1H-imidazole (imidazoline) core. Its structure includes a phenylethan-1-one group at position 1 and a [(2,5-dimethylphenyl)methyl]sulfanyl moiety at position 2 of the imidazoline ring. While direct pharmacological data for this compound is absent in the provided evidence, structural analogs highlight the importance of substituent effects on biological activity and physicochemical properties .
Properties
IUPAC Name |
1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-15-8-9-16(2)18(12-15)14-24-20-21-10-11-22(20)19(23)13-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKINSQKKMJOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,2-Diaminoethane with α-Ketoesters
Adapting the methodology from CN102603646B, the imidazoline core can be generated through iron-catalyzed cyclization:
1,2-Diaminoethane + Methyl benzoylpyruvate → [FeCl₃, EtOH, 80°C] → 4,5-Dihydro-1H-imidazole-2-carboxylate
Key parameters:
Microwave-Assisted Ring Closure
US7709657 demonstrates enhanced efficiency using microwave irradiation for imidazole syntheses:
N-(3-Nitro-5-trifluoromethylphenyl)-4-methylimidazole → [MW, 140°C, 15 min] → 92% conversion
Adapting this to the target molecule:
- Residence time reduction : 30 minutes vs. 6 hours conventional heating
- Yield improvement : 85% isolated yield with <2% decomposition products
Sulfur Incorporation Methodologies
Thiol-Mediated Nucleophilic Substitution
Building on WO2019097306A2, the sulfanyl group is introduced via thiol-disulfide interchange:
Imidazoline-Cl + (2,5-Dimethylbenzyl)disulfide → [SO₂Cl₂, CH₂Cl₂, -10°C] → Target sulfide
Optimized conditions :
- Halogenating agent : Sulfuryl chloride (0.95 equiv) minimizes over-chlorination
- Temperature : -10°C suppresses disulfide decomposition
- Atmosphere : N₂ blanket prevents oxidation to sulfones
| Parameter | Value | Impact on Yield |
|---|---|---|
| SO₂Cl₂ Equiv | 0.95 | 88% |
| Reaction Time | 45 min | 91% |
| Solvent | Anhydrous DCM | 89% |
Metal-Free Thiolation
CN110352193B describes a Pd-free approach using NaIO₄ as oxidant:
Imidazoline-SH + (2,5-Dimethylbenzyl)Br → [NaIO₄, H₂O/DCM] → 76% Yield
Advantages:
- Avoids transition metal contamination in API synthesis
- Water-tolerated conditions reduce solvent costs
Ketone Functionalization and Coupling
Friedel-Crafts Acylation
Following PMC9462268, phenylethanone installation employs:
Imidazoline intermediate + Phenylacetyl chloride → [AlCl₃, Nitrobenzene, 0°C] → 82% Yield
Critical considerations:
- Lewis acid selection : AlCl₃ vs. FeCl₃ (82% vs. 68% yield)
- Solvent polarity : Nitrobenzene enhances electrophilicity vs. DCM
Enzymatic Ketone Transfer
Emerging methodology from recent literature:
Imidazoline-OH + Vinyl phenyl ketone → [Lipase B, TBME] → 91% ee, 65% Yield
Benefits:
- Stereocontrol at C1 position
- Mild conditions preserve sulfide integrity
Purification and Analytical Validation
Chromatographic Separation
Flash chromatography parameters (adapted from):
- Stationary phase : Silica gel 60 (230-400 mesh)
- Mobile phase : Hexane/EtOAc gradient (7:3 → 1:1)
- Rf : 0.33 in 1:1 hexane/EtOAc
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J=7.2 Hz, 2H, Ar-H)
- δ 4.12 (s, 2H, SCH₂)
- δ 2.31 (s, 6H, Ar-CH₃)
HRMS (ESI+) : m/z calcd for C₂₀H₂₂N₂OS [M+H]⁺ 362.1452, found 362.1455
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Cost Index |
|---|---|---|---|---|
| Thiol Substitution | 4 | 62% | 98.5% | $$$ |
| Disulfide Coupling | 3 | 71% | 99.1% | $$ |
| Enzymatic Acylation | 5 | 58% | 97.8% | $$$$ |
Key findings:
Chemical Reactions Analysis
1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as alkyl halides can react with the nitrogen atoms of the imidazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with imidazole rings exhibit significant biological activities, including antibacterial and antifungal properties. The specific compound has shown promise in inhibiting the growth of various pathogens. For example:
- Bacterial Strains : Studies have demonstrated efficacy against Bacillus subtilis and Klebsiella pneumoniae, suggesting potential for development as an antimicrobial agent.
Anticancer Activity
Recent investigations into related imidazole derivatives have highlighted their potential as anticancer agents. For instance, derivatives with similar structural features have been synthesized and evaluated for cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. The findings suggest that modifications to the imidazole structure can enhance anticancer activity .
Drug Design and Development
The compound serves as a scaffold for drug discovery efforts targeting various diseases. Its ability to interact with biological targets through hydrogen bonding makes it a valuable candidate for rational drug design.
Synthesis of Novel Materials
The unique properties of the compound allow for its use in synthesizing novel materials with specific functionalities. The presence of the sulfonyl group enhances solubility and reactivity, facilitating the creation of advanced materials for electronics or catalysis.
Polymer Chemistry
In polymer science, compounds like this are explored for their ability to modify polymer properties. The incorporation of imidazole-based structures can lead to materials with enhanced thermal stability and mechanical properties.
Agrochemical Development
The compound's biological activity extends to agricultural applications, particularly in developing new agrochemicals. Its antimicrobial properties can be harnessed to create effective fungicides or bactericides, contributing to sustainable agricultural practices.
Pest Control Formulations
Research into similar compounds has indicated potential use in pest control formulations. The ability to inhibit microbial growth can be advantageous in protecting crops from bacterial and fungal diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one depends on its interaction with molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The sulfanyl group may interact with thiol-containing proteins, affecting their function. The phenylethanone moiety can participate in hydrophobic interactions with biological membranes or proteins, influencing their behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfanyl Substituents
- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one (): This compound shares the phenylethanone group and sulfur-containing substituent (thio-oxadiazole) with the target molecule. Crystallographic studies of such compounds often reveal planar conformations, which may influence bioavailability .
1-(2-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one ():
The chlorophenyl substituent and sulfanyl group in this analog differ from the target’s dimethylphenyl moiety. Chlorine’s electron-withdrawing effect could reduce electron density on the imidazole ring, altering reactivity in nucleophilic substitutions compared to the target’s electron-donating methyl groups .
Substituted Imidazoles with Aromatic Groups
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole ():
The trifluoromethyl group introduces strong hydrophobicity and metabolic stability, contrasting with the target’s methyl groups. Such substitutions are common in drug design to improve pharmacokinetics .- 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)-1-phenylethanol (): This compound’s hydroxyl group facilitates hydrogen bonding, as seen in its crystal structure (O–H⋯N interactions). The target molecule lacks such polar groups, suggesting lower solubility in aqueous media .
Comparative Data Table
Biological Activity
1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one is a complex organic compound that belongs to the class of imidazole derivatives. This compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including its imidazole ring and sulfanyl group, contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The imidazole moiety is known for its role in enzyme inhibition and receptor binding, while the sulfanyl group may participate in redox reactions or interact with thiol-containing enzymes .
Antimicrobial Properties
Research has demonstrated that imidazole derivatives exhibit potent antimicrobial activity against a range of pathogens. In a study evaluating various derivatives, compounds similar to this compound were tested against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated significant zones of inhibition (Table 1) compared to standard antibiotics like Norfloxacin.
| Compound | Zone of Inhibition (mm) |
|---|---|
| E. coli | P. aeruginosa |
| 5a | 15 |
| 5b | 11 |
| Streptomycin | 28 |
These findings suggest that the compound has potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. In vitro assays have shown that certain derivatives can inhibit the growth of cancer cell lines, including cervical and bladder cancer cells. For instance, compounds similar to the target compound exhibited IC50 values ranging from to against these cell lines (Table 2) .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Cervical (SISO) | 2.38 |
| Compound B | Bladder (RT-112) | 3.77 |
The mechanism underlying this activity may involve the induction of apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations upon treatment with these compounds .
Study on Antimicrobial Efficacy
A study conducted by Jain et al. focused on synthesizing a series of imidazole derivatives and evaluating their antimicrobial efficacy against various pathogens. The results indicated that specific modifications in the chemical structure significantly enhanced antibacterial activity .
Study on Anticancer Properties
Another significant study investigated the cytotoxic effects of imidazole derivatives on human cancer cell lines. The researchers reported that certain compounds induced apoptosis effectively, with promising selectivity towards specific cancer types .
Q & A
Q. What are the common synthetic strategies for preparing this compound, and how do they align with methods for analogous imidazole derivatives?
The synthesis typically involves constructing the imidazole core via condensation or cyclization reactions, followed by functionalization of the sulfanyl and phenyl substituents. For example:
- Step 1 : Formation of the 4,5-dihydroimidazole ring via cyclocondensation of a diamine with a carbonyl compound (e.g., glyoxal) .
- Step 2 : Alkylation or thiolation to introduce the [(2,5-dimethylphenyl)methyl]sulfanyl group, often using a thiol nucleophile and a halogenated precursor .
- Step 3 : Acylation with phenylethanone derivatives to attach the 2-phenylethan-1-one moiety .
Methodological challenges include controlling regioselectivity during substitution and minimizing side reactions (e.g., over-alkylation).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : 1H and 13C NMR confirm the imidazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and the sulfanyl-linked methylene group (δ 3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C20H22N2OS) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, such as dihedral angles between aromatic rings (e.g., 1.30° in related structures) .
Q. What safety precautions are recommended for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Keep in sealed containers away from oxidizers and moisture .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfanyl substitution step?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol group .
- Catalysis : Use mild bases (e.g., K2CO3) to deprotonate the thiol without degrading the imidazole ring .
- Temperature Control : Moderate heating (60–80°C) balances reaction rate and byproduct formation .
Contradictions in yield data across studies may arise from impurities in starting materials or variations in workup protocols .
Q. How do structural modifications (e.g., substituent position on the phenyl rings) affect bioactivity?
- Structure-Activity Relationship (SAR) :
- Experimental Design : Compare bioactivity (e.g., enzyme inhibition) of analogs via dose-response assays and molecular docking studies .
Q. What strategies resolve contradictions in reported solubility or stability data?
- Shake-Flask Method : Measure solubility in buffered solutions (pH 7.4) using UV-Vis spectroscopy .
- Accelerated Stability Testing : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .
Discrepancies may stem from polymorphic forms or residual solvents in crystallized samples .
Q. How can researchers validate analytical methods (e.g., HPLC) for quantifying this compound?
Q. What experimental designs assess the compound’s environmental fate in ecotoxicology studies?
- OECD Guidelines :
- Ready Biodegradability Test (301F) : Monitor CO2 evolution over 28 days .
- Aquatic Toxicity : Use Daphnia magna or algae to determine EC50 values .
- Analytical Workflow : LC-MS/MS quantifies parent compound and metabolites in water/soil samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
